molecular formula C14H16BrN3OS2 B2955064 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide CAS No. 392302-63-5

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No. B2955064
CAS RN: 392302-63-5
M. Wt: 386.33
InChI Key: CJLIGNYAUXXTGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions. For instance, a new crystal structure, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has been prepared by multi-step reaction . The reaction mixture was stirred well at room temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray structure determination . For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2, was found to exhibit intermolecular π–π stacking .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate, in N,N-dimethylformamide, was stirred at room temperature for 12 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Bromobenzyl bromide has a molecular formula of C7H6Br2, an average mass of 249.930 Da, and a mono-isotopic mass of 247.883606 Da .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment Compounds with structures similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide have been evaluated for their potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, which share a similar thiadiazole core, highlighted their excellent photophysical and photochemical properties suitable for PDT. These compounds demonstrated significant singlet oxygen quantum yield and fluorescence properties, making them promising candidates for type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties The antimicrobial and antiproliferative properties of 1,3,4-thiadiazole derivatives have also been a subject of interest. Gür et al. (2020) synthesized Schiff bases from 5-substituted-1,3,4-thiadiazol-2-amine and found compounds with high DNA protective ability and strong antimicrobial activity against specific strains. Moreover, one compound showed significant cytotoxicity against cancer cell lines, indicating potential for chemotherapy applications (Gür et al., 2020).

Antibacterial and Antifungal Activity Another study focused on the antibacterial and antifungal activities of thiourea derivatives, including N-(dibenzylcarbamothioyl)-3-methylbutanamide. This compound, characterized by its crystal structure and Hirshfeld surface analysis, showed promising in vitro antibacterial and antifungal properties, supporting the potential of thiadiazole derivatives in developing new antimicrobial agents (Gumus et al., 2017).

Safety and Hazards

The safety data sheet of 4-Bromobenzyl bromide, a related compound, advises against its use in food, drug, pesticide, or biocidal product use .

Future Directions

Future research could focus on the synthesis, characterization, and application of “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide” and related compounds. The antifungal activity of similar compounds has been studied, suggesting potential applications in medicine .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS2/c1-9(2)7-12(19)16-13-17-18-14(21-13)20-8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLIGNYAUXXTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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